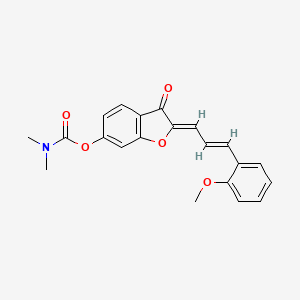

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Description

The compound “(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate” is a benzofuran-derived molecule featuring a substituted allylidene moiety and a dimethylcarbamate ester group. Its structure comprises a dihydrobenzofuran core with a conjugated (Z)-configured allylidene system at position 2, bearing a 2-methoxyphenyl substituent, and a dimethylcarbamate group at position 5. This compound shares structural similarities with pharmacologically active benzofuran derivatives, which often exhibit diverse biological activities due to their electron-rich aromatic systems and substituent-dependent reactivity .

Properties

IUPAC Name |

[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c1-22(2)21(24)26-15-11-12-16-19(13-15)27-18(20(16)23)10-6-8-14-7-4-5-9-17(14)25-3/h4-13H,1-3H3/b8-6+,18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEGMAALJWKTOQ-FHTUUITISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.

Formation of the Allylidene Group: The allylidene group can be formed through a Wittig reaction involving a phosphonium ylide and an aldehyde.

Introduction of the Dimethylcarbamate Moiety: The dimethylcarbamate moiety can be introduced through a nucleophilic substitution reaction using dimethylamine and a suitable carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the biological pathways involving benzofuran derivatives. It may also serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new treatments for various diseases.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of benzofuran derivatives with substituted benzylidene or allylidene groups. Key structural analogs and their distinguishing features are outlined below:

[(2Z)-2-[(2-Chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate (CAS 848869-83-0)

- Substituents : 2-Chloro-6-fluorophenyl (electron-withdrawing groups) instead of 2-methoxyphenyl (electron-donating group).

- Synthesis : Prepared via condensation of substituted benzaldehydes with dihydrobenzofuran precursors, analogous to methods described for related thiazolo-pyrimidine derivatives .

[(2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate (CAS 859138-76-4)

- Substituents : 3,4-Dimethoxyphenyl (electron-donating) and a cinnamate ester instead of dimethylcarbamate.

(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)

- Core Structure : Thiazolo-pyrimidine instead of dihydrobenzofuran.

- Substituents: Cyanobenzylidene and nitrile groups enhance electron deficiency, favoring reactivity in nucleophilic environments.

- Synthesis : Uses chloroacetic acid and aromatic aldehydes under reflux, similar to benzofuran derivatives but with divergent heterocyclic cores .

Data Tables

Table 1. Structural and Spectral Comparison

Research Findings

Substituent Effects :

- Electron-donating groups (e.g., methoxy) enhance solubility and stability but may reduce electrophilic reactivity compared to electron-withdrawing substituents (e.g., Cl, F, CN) .

- Dimethylcarbamate esters improve bioavailability by balancing lipophilicity and hydrogen-bonding capacity .

Crystallographic Analysis :

- Compounds like those in and are amenable to X-ray crystallography using programs such as SHELXL, enabling precise structural validation .

Biological Activity

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a synthetic compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. Benzofuran derivatives are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a benzofuran core with substituents that enhance its biological activity.

Antimicrobial Activity

Benzofuran derivatives have shown significant antimicrobial properties. Research indicates that compounds within this class exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain benzofuran compounds possess strong antibacterial effects against Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Target Organism |

|---|---|---|

| Benzofuran Derivative A | Antibacterial | Staphylococcus aureus |

| Benzofuran Derivative B | Antibacterial | Escherichia coli |

Antitumor Activity

The compound is also investigated for its potential antitumor effects. Benzofuran derivatives have been linked to the inhibition of cancer cell proliferation in various studies. For example, a recent study highlighted the ability of benzofuran compounds to induce apoptosis in cancer cells and inhibit tumor growth in vivo .

| Study | Cancer Type | Result |

|---|---|---|

| Study 1 | Breast Cancer | 75% inhibition of cell growth |

| Study 2 | Lung Cancer | Induced apoptosis in 60% of cells |

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Many benzofuran derivatives inhibit key enzymes involved in inflammation and cancer progression.

- Modulation of Cell Signaling Pathways : These compounds can alter signaling pathways that regulate cell survival and proliferation.

- Generation of Reactive Oxygen Species (ROS) : Some studies suggest that benzofurans induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies illustrate the efficacy of benzofuran derivatives:

-

Case Study on Antibacterial Activity :

- A study evaluated the antibacterial properties of synthesized benzofurans against clinical isolates. The results showed a significant reduction in bacterial counts post-treatment.

-

Case Study on Antitumor Activity :

- In vitro tests demonstrated that the compound induced cell cycle arrest in human breast cancer cells, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.